tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
CAS No.: 1260763-61-8
Cat. No.: VC0088437
Molecular Formula: C17H21ClN2O3
Molecular Weight: 336.816
* For research use only. Not for human or veterinary use.
![tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate - 1260763-61-8](/images/no_structure.jpg)
Specification
CAS No. | 1260763-61-8 |
---|---|
Molecular Formula | C17H21ClN2O3 |
Molecular Weight | 336.816 |
IUPAC Name | tert-butyl 7-chloro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Standard InChI | InChI=1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18)13(11)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21) |
Standard InChI Key | AFRLTYMRDKUJRE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)Cl)NC2=O |
Introduction
Chemical Identity and Basic Properties
Chemical Identification
tert-Butyl 7-Chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is uniquely identified by its CAS registry number 1260763-61-8. This spirocyclic compound contains an indoline unit and a piperidine ring connected through a spiro carbon atom. The compound features a chlorine substituent at the 7-position of the indoline ring system, along with a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen .
Physicochemical Properties
The compound possesses distinct physicochemical properties that define its behavior in various chemical environments. These properties have been determined through a combination of experimental measurements and computational predictions.
Table 1: Physicochemical Properties of tert-Butyl 7-Chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Property | Value | Determination Method |
---|---|---|
Molecular Formula | C₁₇H₂₁ClN₂O₃ | Experimental |
Molecular Weight | 336.81 g/mol | Calculated |
Boiling Point | 497.5±45.0 °C | Predicted |
Density | 1.30±0.1 g/cm³ | Predicted |
Recommended Storage Temperature | 2-8°C | Experimental |
pKa | 12.63±0.20 | Predicted |
The compound's relatively high boiling point reflects its molecular weight and the presence of intermolecular forces, particularly hydrogen bonding capabilities through the amide functionality . The predicted density of 1.30±0.1 g/cm³ is consistent with other similarly structured compounds containing chlorine substituents and heterocyclic ring systems.
Structural Features and Analysis
Molecular Architecture
The defining structural feature of tert-Butyl 7-Chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is its spirocyclic core. This arrangement creates a three-dimensional structure where the indoline and piperidine rings are connected through a single carbon atom, specifically the 3-position of the indoline and the 4'-position of the piperidine . This spiro configuration imparts distinctive conformational constraints that influence the compound's biological and chemical behaviors.
Functional Groups and Reactivity Centers
Several key functional groups within the molecule contribute to its chemical reactivity and potential applications:
-
The 2-oxo group of the indoline creates an amide functionality
-
The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen
-
The 7-chloro substituent on the aromatic ring provides opportunities for further functionalization
-
The NH group of the indoline moiety offers hydrogen bonding capabilities
These functional groups create multiple sites for potential chemical transformations, making the compound valuable in synthetic chemistry applications.
Structural Comparison with Related Compounds
The compound belongs to a family of chlorinated spiro[indoline-3,4'-piperidine] derivatives that differ primarily in the position of the chloro substituent on the indoline ring.
Table 2: Comparison of Structurally Related Compounds
Compound | CAS Number | Position of Chloro Substituent | Structural Similarity Score* |
---|---|---|---|
tert-Butyl 7-Chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | 1260763-61-8 | 7-position | Reference compound |
tert-Butyl 6-Chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | 1445603-41-7 | 6-position | 0.96 |
tert-Butyl 5-Chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | 2103402-31-7 | 5-position | 0.94 |
tert-Butyl 4-Chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | 1707602-35-4 | 4-position | 0.90 |
*Similarity scores based on molecular structural comparisons
These structural variations, particularly the position of the chloro substituent, can significantly influence the electronic properties, reactivity, and potential biological activities of the compounds.
Synthesis Approaches
General Synthetic Strategy
The synthesis of tert-Butyl 7-Chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate typically involves a multi-step approach. Based on established synthetic protocols for similar spirocyclic compounds, the synthesis likely involves the formation of the spirocyclic core through dianion alkylation strategies. This approach allows for the stereoselective construction of the quaternary carbon center that serves as the spiro junction.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume